molecular formula C10H13BrMg B12635017 magnesium;1,3-diethylbenzene-5-ide;bromide

magnesium;1,3-diethylbenzene-5-ide;bromide

Cat. No.: B12635017
M. Wt: 237.42 g/mol
InChI Key: UKCIXLZYMDZFJD-UHFFFAOYSA-M
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Description

Magnesium;1,3-diethylbenzene-5-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C10H13BrMg and is characterized by the presence of a magnesium atom bonded to a bromide ion and a 1,3-diethylbenzene-5-ide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1,3-diethylbenzene-5-ide;bromide is typically synthesized through the reaction of magnesium metal with 1,3-diethylbenzene-5-ide bromide in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the removal of by-products, is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,3-diethylbenzene-5-ide;bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Alcohols: From reactions with carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Coupled Products: From coupling reactions.

Scientific Research Applications

Magnesium;1,3-diethylbenzene-5-ide;bromide is extensively used in scientific research due to its versatility:

Mechanism of Action

The compound acts as a nucleophile due to the presence of the negatively charged carbon atom bonded to magnesium. This nucleophilic carbon can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, facilitating these reactions .

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;1,3-difluorobenzene-2-ide;bromide
  • Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide
  • Magnesium bromide

Uniqueness

Magnesium;1,3-diethylbenzene-5-ide;bromide is unique due to the presence of the 1,3-diethylbenzene group, which imparts specific reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of certain organic compounds where other Grignard reagents might not be as effective .

Biological Activity

The compound magnesium;1,3-diethylbenzene-5-ide;bromide, often referred to in scientific literature as a complex of magnesium with a specific organic moiety, has garnered attention for its potential biological activities. This article aims to elucidate its biochemical properties, mechanisms of action, and relevant research findings.

Overview of Magnesium in Biological Systems

Magnesium (Mg) is an essential mineral involved in various biological functions. It acts as a cofactor for over 600 enzymes and plays a critical role in processes such as:

  • Energy metabolism : Magnesium is crucial for ATP synthesis and stabilization.
  • Nucleotide synthesis : It is involved in DNA and RNA synthesis and repair mechanisms.
  • Neuromuscular function : Mg regulates calcium channels and neurotransmitter release, impacting muscle contraction and nerve transmission .

Structure and Properties of this compound

This compound combines magnesium with a brominated derivative of diethylbenzene. The structural characteristics influence its biological activity:

  • Magnesium ion (Mg²⁺) : Essential for enzymatic reactions.
  • 1,3-Diethylbenzene moiety : This organic component may enhance lipophilicity, potentially improving cell membrane permeability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Cofactor Activity : As with other magnesium compounds, it likely serves as a cofactor for various enzymes involved in metabolic pathways.
  • Calcium Channel Modulation : Mg²⁺ can compete with calcium ions (Ca²⁺) for binding sites in channels and receptors, influencing excitability and signaling pathways in neurons .
  • Antimicrobial Properties : Preliminary studies suggest that magnesium salts can exhibit antimicrobial activity against certain pathogens, potentially due to their ability to disrupt cellular membranes or interfere with metabolic processes .

Case Studies and Experimental Data

Recent studies have investigated the biological effects of similar magnesium complexes. Here are some findings relevant to this compound:

StudyFindingsMethodology
Study 1Demonstrated that magnesium complexes exhibit significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 62.5 to 78.12 µg/mL.In vitro assays using broth microdilution methods .
Study 2Investigated the effect of Mg²⁺ on neuronal excitability, showing that increased Mg²⁺ concentrations downregulated NMDA receptor activity, which is critical for synaptic plasticity.Electrophysiological recordings in neuronal cultures .
Study 3Explored the role of magnesium in DNA repair mechanisms, highlighting its necessity for the activity of DNA polymerases and ligases.Biochemical assays assessing enzyme activity under varying Mg²⁺ concentrations .

Properties

IUPAC Name

magnesium;1,3-diethylbenzene-5-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.BrH.Mg/c1-3-9-6-5-7-10(4-2)8-9;;/h6-8H,3-4H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCIXLZYMDZFJD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C[C-]=C1)CC.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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